![molecular formula C15H16N2O2S B2654622 4-(4-Methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one CAS No. 223694-90-4](/img/structure/B2654622.png)
4-(4-Methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
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Description
4-(4-Methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one, also known as MMQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMQ is a derivative of the quinazolinone class of compounds, which are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity
Compounds with a 4-Methoxyphenyl group have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15 . This enzyme plays a variable role in different cancer and inflammation models, making it a target for pharmacological research .
Modification of Graphene Quantum Dots
The 4-Methoxyphenyl group has been grafted onto the surface of graphene quantum dots (GQDs) via a diazonium chemistry method . This modification changes the surface state of GQDs, which can exhibit multicolor photoluminescence (PL) and has potential applications in bioimaging, fluorescent sensing, photocatalysis, and photovoltaics .
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Compounds similar to “4-(4-Methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one” have been reported to inhibit acetylcholinesterase and butyrylcholinesterase. These enzymes are significant targets for Alzheimer’s disease treatment.
Antibacterial Properties
4-Methoxyphenyl acrylate derivatives have been explored for their antibacterial properties. For instance, antibacterial non-woven nanofibers of curcumin acrylate oligomers were synthesized, showing potential as a wound dressing material for tissue regeneration due to their antibacterial and porous nature.
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-7-5-9(6-8-10)14-13-11(16-15(20)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUZGKFUHBYNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
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